ethyl 1-benzoylpyrrolidine-2-carboxylate
Overview
Description
Ethyl 1-benzoylpyrrolidine-2-carboxylate is a versatile chemical compound that plays a significant role in various scientific research applications. Its unique structure, which includes a pyrrolidine ring and a benzoyl group, makes it valuable in drug synthesis, organic chemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzoylpyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intermolecular cyclization reaction between a 2-cyanoacetamide derivative and chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane for several hours . This method ensures the formation of the pyrrolidine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, reducing the time and cost associated with the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzoylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyrrolidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-benzoylpyrrolidine-2-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ethyl 1-benzoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 1-benzoylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity.
Benzoyl derivatives: Compounds with a benzoyl group show comparable substitution and oxidation reactions.
Ethyl esters: These compounds have similar ester functional groups and undergo analogous hydrolysis and reduction reactions
List of Similar Compounds
- This compound
- Ethyl 1-benzoylpyrrolidine-2-one
- Ethyl 1-benzoylpyrrolidine-2,5-dione
- Ethyl 1-benzoylpyrrolidine-2-carboxamide
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 1-benzoylpyrrolidine-2-carboxylate is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows for interactions with multiple biological targets, making it a subject of interest for researchers investigating enzyme inhibition, protein binding, and potential therapeutic effects.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a benzoyl group and an ethyl ester. This configuration contributes to its biological activity through specific interactions with enzymes and proteins.
Chemical Formula: CHNO
Molecular Weight: 235.26 g/mol
The biological activity of this compound primarily involves its interaction with various proteins and enzymes. The compound can alter enzyme activity by binding to active sites, which may lead to inhibition or modulation of enzymatic functions. This mechanism is crucial for its application in drug development and therapeutic interventions.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Protein Binding: Its ability to bind to proteins suggests a role in modulating protein functions, which is essential for therapeutic efficacy.
Biological Activity Data
The following table summarizes the biological activities observed for this compound based on various studies:
Case Study 1: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
In a study investigating the inhibitory effects of this compound on PTP1B, it was found that the compound demonstrated significant inhibition at concentrations as low as 20 µg/mL. The study highlighted the importance of the carboxylic acid moiety in enhancing inhibitory activity, suggesting that modifications to this group could lead to improved efficacy against PTP1B.
Case Study 2: Interaction with Tau Protein
Research focusing on the interaction between this compound and Tau protein revealed that the compound could modulate Tau phosphorylation. This interaction is particularly relevant in the context of neurodegenerative diseases, where Tau hyperphosphorylation is a key pathological feature. The study utilized NMR spectroscopy to elucidate binding dynamics and confirmed that the compound alters Tau's structural conformation.
Research Findings
Recent investigations into this compound have yielded promising results regarding its potential therapeutic applications:
- Neuroprotective Effects: Studies indicate that the compound may exert neuroprotective effects by modulating pathways involved in neuroinflammation and oxidative stress.
- Antimicrobial Properties: this compound has shown antibacterial activity against various strains, suggesting its utility in developing new antimicrobial agents.
- Synthetic Applications: As a versatile building block in organic synthesis, it facilitates the development of complex molecules with potential biological activity.
Properties
IUPAC Name |
ethyl 1-benzoylpyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-6-10-15(12)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUQAKVXQRMKML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.